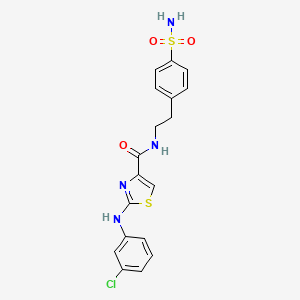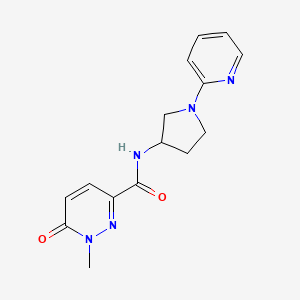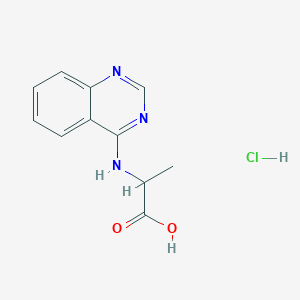
N-Quinazolin-4-ylalanine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Quinazolin-4-ylalanine hydrochloride, also known as QALH, is a chemical compound that has gained significant attention due to its unique physical and chemical properties, as well as its potential applications in various fields of research and industry. It has a molecular formula of C11H11N3O2•HCl and a molecular weight of 253.68 .
Synthesis Analysis
Quinazoline derivatives have been synthesized using various methods, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . A synthetic method for 2-alkoxy-3H-quinazolin-4-ones was reported by Ding et al. in 2004 . The reaction was heated at 80 °C for 4 h, in an oil bath .Molecular Structure Analysis
The molecular structure of this compound consists of a quinazoline ring attached to an alanine molecule with a hydrochloride group .Chemical Reactions Analysis
Quinazoline derivatives have been used in various chemical reactions. For example, they have been used in the synthesis of 2-aryl (heteroaryl) quinazolin-4 (3 H )-one, 2-phenyl-pyrido [2,3- d ]pyrimidin-4 (3 H )-one and 3-phenyl-2 H -1,2,4-benzo thiadiazine-1,1-dioxide derivatives .Aplicaciones Científicas De Investigación
Antibacterial Activity
N-Quinazolin-4-ylalanine hydrochloride exhibits antibacterial properties. Researchers have investigated its efficacy against various bacterial strains, making it a potential candidate for novel antibiotics .
Anticancer Potential
Quinazolinones, including this compound, have been explored for their anticancer effects. These compounds interfere with cancer cell growth and survival pathways, making them valuable in cancer therapy .
Anti-Inflammatory Properties
The compound also possesses anti-inflammatory activity. By modulating inflammatory pathways, it may contribute to managing inflammatory diseases .
Anticonvulsant Effects
Studies suggest that quinazolinone derivatives, including this compound, exhibit anticonvulsant properties. These compounds could potentially be used in treating epilepsy and related conditions .
Antifungal Activity
Quinazolinones have demonstrated antifungal effects. Researchers have investigated their potential in combating fungal infections, which could lead to the development of new antifungal agents .
Antioxidant Properties
While not directly mentioned for this compound, quinazolinones in general have antioxidant activity. Antioxidants play a crucial role in protecting cells from oxidative damage and may have implications for various health conditions .
Mecanismo De Acción
- Its primary targets are likely specific proteins or enzymes involved in bacterial growth, virulence, or biofilm formation .
- N-Quinazolin-4-ylalanine hydrochloride impacts various pathways:
- At sub-MICs (sub-minimum inhibitory concentrations), This compound :
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics (ADME)
Result of Action
Action Environment
For more specific details, you can refer to the research articles linked in the references . If you need further information, feel free to ask! 😊
Propiedades
IUPAC Name |
2-(quinazolin-4-ylamino)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2.ClH/c1-7(11(15)16)14-10-8-4-2-3-5-9(8)12-6-13-10;/h2-7H,1H3,(H,15,16)(H,12,13,14);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKYCPBYSDCBNCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC1=NC=NC2=CC=CC=C21.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-(furan-2-ylmethyl)-N-[(phenylcarbamoyl)methyl]acetamide](/img/structure/B2358046.png)


![2-Chloro-N-[1-[2-(dimethylamino)-5-fluorophenyl]ethyl]acetamide](/img/structure/B2358051.png)
![2-(2-chloro-6-fluorophenyl)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)acetamide](/img/structure/B2358052.png)
![N-benzyl-N-methyl-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2358055.png)
![N-(2,5-difluorophenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2358057.png)
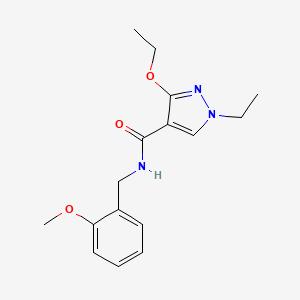
![N-{[(2S,4S)-4-fluoro-1-[(1-methyl-1H-imidazol-2-yl)methyl]pyrrolidin-2-yl]methyl}-N-methylprop-2-enamide](/img/structure/B2358061.png)
![ethyl 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B2358062.png)
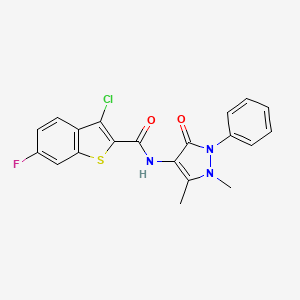
![4-[[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]amino]Benzoic acid](/img/structure/B2358065.png)
